molecular formula C12H25N3O2 B140563 LM11A 31 dihydrochloride CAS No. 1243259-19-9

LM11A 31 dihydrochloride

Cat. No. B140563
CAS RN: 1243259-19-9
M. Wt: 243.35 g/mol
InChI Key: LLIHJRRZJDEKLB-ULEGLUPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LM11A-31 dihydrochloride is a nonpeptide p75 NTR ligand and nerve growth factor (NGF) antagonist . It blocks p75-mediated cell death, inhibits proNGF induced cell death, increases proliferation and survival of hippocampal neural progenitors, and inhibits Aβ-induced cell death . It is orally available and brain penetrant .


Molecular Structure Analysis

The molecular formula of LM11A-31 dihydrochloride is C12H27Cl2N3O2 . The average mass is 316.268 Da and the monoisotopic mass is 315.148041 Da .


Physical And Chemical Properties Analysis

LM11A-31 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored desiccated at room temperature .

Scientific Research Applications

Alzheimer’s Disease Research

LM11A-31 (dihydrochloride) has shown promise in animal models of Alzheimer’s disease. It prevents and reverses atrophy of cholinergic neurites and reverses Alzheimer’s pathology, offering potential therapeutic benefits .

Huntington’s Disease Research

In models of Huntington’s disease, LM11A-31 increases survival, reduces the formation of aggregates of mutant huntingtin, and prevents neuronal degeneration, suggesting a protective role against this neurodegenerative disorder .

Neuroprotection Against Chemotherapy

LM11A-31 protects neuronal cells from the cytotoxic effects of chemotherapy agents like cisplatin or methotrexate. This could be significant in preventing chemotherapy-induced neurotoxicity .

Neural Progenitor Cell Proliferation

The compound increases the proliferation and survival of hippocampal neural progenitors. This application could be crucial for neural repair and regeneration strategies .

p75 Neurotrophin Receptor (p75NTR) Antagonism

As a non-peptide p75 NTR ligand and nerve growth factor (NGF) antagonist, LM11A-31 blocks p75-mediated cell death and inhibits proNGF induced cell death, which could have broad implications for neurodegenerative disease treatment .

Amyloid Beta (Aβ)-Induced Cell Death Inhibition

LM11A-31 inhibits Aβ-induced cell death with an EC50 of 20 nM. This is particularly relevant for Alzheimer’s disease research, where Aβ plaques are a hallmark of the disease .

Oligodendrocyte and Myelinated Axon Survival

Oral administration of LM11A-31 promotes the survival of oligodendrocytes and myelinated axons in mouse spinal cord injury models, indicating its potential in aiding recovery from such injuries .

Mechanism of Action

Target of Action

LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .

Mode of Action

LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .

Result of Action

The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .

Safety and Hazards

LM11A-31 dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . When handling this compound, it is necessary to ensure good ventilation and avoid direct contact with the skin and eyes .

Future Directions

LM11A-31 dihydrochloride has shown neuroprotective and procognitive effects in numerous animal models . It has been studied in multiple mouse models of Alzheimer’s disease, where it prevented tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also shown efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . A modified version of LM11A-31, LM11A-31-BHS, has been advanced to clinical trials .

properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H/t10-,11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIHJRRZJDEKLB-ULEGLUPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2), (2S,3S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM11A 31 dihydrochloride
Reactant of Route 2
Reactant of Route 2
LM11A 31 dihydrochloride
Reactant of Route 3
Reactant of Route 3
LM11A 31 dihydrochloride
Reactant of Route 4
Reactant of Route 4
LM11A 31 dihydrochloride
Reactant of Route 5
Reactant of Route 5
LM11A 31 dihydrochloride
Reactant of Route 6
LM11A 31 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.